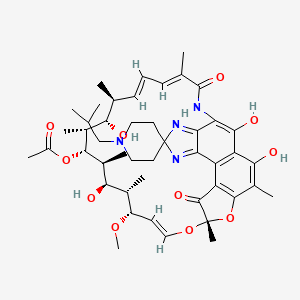

25-O-Deacetyl-23-O-acetyl Rifabutin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

25-O-Deacetyl-23-O-acetyl Rifabutin is a derivative of Rifabutin, which belongs to the rifamycin group of antibiotics. Rifabutin and its derivatives, including 25-O-Deacetyl Rifabutin, have been studied for their biotransformation and interactions with various enzymes in the human body (Nakajima et al., 2011).

Synthesis Analysis

The synthesis of derivatives like 25-O-Deacetyl-23-O-acetyl Rifabutin typically involves modifications of the rifamycin structure. A study by Bartolucci et al. (1990) explores the synthesis of protected intermediates starting from rifamycin S, which could be related to the synthesis pathway of 25-O-Deacetyl-23-O-acetyl Rifabutin (Bartolucci et al., 1990).

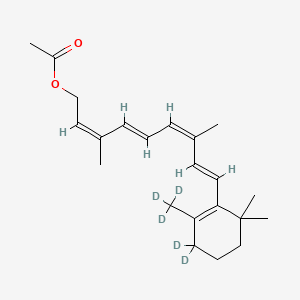

Molecular Structure Analysis

The molecular structure of 25-O-Deacetyl-23-O-acetyl Rifabutin is characterized by specific modifications at the O-25 and O-23 positions. An understanding of its structure can be gleaned from studies on similar compounds, such as the X-ray crystal structure analysis performed by Bartolucci et al. (1990) (Bartolucci et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of 25-O-Deacetyl-23-O-acetyl Rifabutin is crucial for its biological activity. For instance, the metabolism of rifabutin in human liver microsomes, as investigated by Jamis-Dow et al. (1997), sheds light on the deacetylation reactions that rifabutin undergoes, which are relevant to understanding its derivatives (Jamis-Dow et al., 1997).

Physical Properties Analysis

The physical properties of 25-O-Deacetyl-23-O-acetyl Rifabutin, such as solubility and stability, are essential for its pharmacological profile. Studies on similar rifamycin derivatives can provide insights into these properties. For example, the work of Cocchiara et al. (1989) on the physical characteristics of rifabutin metabolites could be relevant (Cocchiara et al., 1989).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for the therapeutic efficacy of 25-O-Deacetyl-23-O-acetyl Rifabutin. The study by Focher et al. (1990) on the N-deacetylation of chitin, a process similar to the deacetylation reactions in rifamycins, provides useful insights into the chemical behavior of such compounds (Focher et al., 1990).

Applications De Recherche Scientifique

Antimicrobial Activity and Therapeutic Efficacy

Rifabutin, a derivative of rifamycin S, demonstrates significant antimicrobial activity against mycobacteria, including Mycobacterium avium and M. intracellulare, also known as Mycobacterium avium-intracellulare complex (MAC). It is the only drug to have shown a significant reduction in the incidence of disseminated MAC infection when administered prophylactically to patients with AIDS. These insights suggest that derivatives like "25-O-Deacetyl-23-O-acetyl Rifabutin" could potentially share similar antimicrobial properties or contribute to the development of effective treatment regimens against mycobacterial infections (Brogden & Fitton, 1994).

Pharmacokinetics and Drug Interaction

The pharmacokinetic properties of rifabutin and its interaction with other drugs, particularly through the induction of cytochrome P450 isoenzymes, are crucial for understanding its therapeutic potential and safety profile. The metabolism of rifabutin, possibly including its derivatives like "25-O-Deacetyl-23-O-acetyl Rifabutin," involves cytochrome P450 (CYP) isoenzymes, which can impact drug levels and risk of toxicity. This is particularly relevant in the context of drug-resistant Acinetobacter infections, where rifabutin has shown promise as a potential therapy (Phillips et al., 2020).

Acetylation/Deacetylation in Drug Action

The processes of lysine acetylation and deacetylation, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), are significant in signal transmission, cellular metabolism, and the genesis and development of malignancies. These mechanisms also have implications for cancer immunotherapy, suggesting a potential research avenue for "25-O-Deacetyl-23-O-acetyl Rifabutin" in modulating immune responses or in combination with other therapeutic strategies (Ding et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21E)-2,13,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-15-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)38(53)27(7)41(60-29(9)51)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14+/t23-,25+,26+,27-,30-,37-,38+,41+,45-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGNRUPMMCJEF-BAMAYBLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62N4O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747424 |

Source

|

| Record name | PUBCHEM_71315215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

847.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

25-O-Deacetyl-23-O-acetyl Rifabutin | |

CAS RN |

1242076-43-2 |

Source

|

| Record name | PUBCHEM_71315215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)